ERG Synthesis Inhibition: PF-1163B vs. Structural Analog PF-1163A
PF-1163B demonstrates approximately 2.8-fold lower potency in inhibiting ergosterol synthesis compared to its structural analog PF-1163A. Both compounds target the same pathway, but PF-1163B's IC₅₀ of 34 ng/mL is notably higher than PF-1163A's IC₅₀ of 12 ng/mL [1]. This quantitative difference correlates with PF-1163B lacking an additional hydroxyl group present on PF-1163A's side chain, providing a clear SAR anchor for researchers requiring either higher or lower pathway engagement potency in their experimental systems [2].
| Evidence Dimension | Ergosterol synthesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 34 ng/mL |
| Comparator Or Baseline | PF-1163A: 12 ng/mL |
| Quantified Difference | PF-1163B is 2.8-fold less potent (higher IC₅₀) than PF-1163A |
| Conditions | In vitro enzymatic/whole-cell ergosterol synthesis assay; compound isolated from Penicillium sp. |
Why This Matters
This quantified potency differential enables researchers to select the appropriate analog based on desired target engagement level—PF-1163B for lower pathway inhibition or PF-1163A for higher potency requirements—rather than treating the series as interchangeable.
- [1] TargetMol. PF-1163B and PF-1163A Product Datasheets. CAS 258871-60-2 and 258871-59-9. View Source
- [2] National Library of Medicine. MeSH Supplementary Concept Data: PF 1163A. Unique ID C405057. View Source
